

# In Vitro Characterization of SGR-1505: A Potent and Selective MALT1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of **SGR-1505**, a potent and selective allosteric inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a key component of the CARD11-BCL10-MALT1 (CBM) signaling complex, which plays a crucial role in the activation of the NF- KB pathway downstream of the B-cell receptor (BCR).[1] Constitutive activation of this pathway is a hallmark of certain B-cell malignancies, including Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL), making MALT1 a compelling therapeutic target.[1][2]

**SGR-1505** has demonstrated potent single-agent and combination activity in preclinical models of B-cell malignancies. This document summarizes the key in vitro data for **SGR-1505**, details the experimental protocols used to generate this data, and provides visual representations of the relevant signaling pathways and experimental workflows.

## Data Presentation: In Vitro Activity of SGR-1505

The following tables summarize the quantitative in vitro activity of **SGR-1505** in various biochemical and cell-based assays. The data highlights the potency of **SGR-1505** and includes a comparison with the clinical-stage MALT1 inhibitor, JNJ-6633.



| Assay Type              | SGR-1505 IC50<br>(nM) | JNJ-6633 IC50 (nM) | Cell Line   |
|-------------------------|-----------------------|--------------------|-------------|
| Biochemical Assay       | 1.3                   | 73                 | -           |
| BCL10 Cleavage<br>Assay | 22                    | 98                 | OCI-LY10    |
| IL-10 Secretion Assay   | 36                    | 267                | OCI-LY10    |
| Antiproliferative Assay | 71                    | 430                | OCI-LY10    |
| Antiproliferative Assay | 57                    | 884                | REC-1 (MCL) |

Data compiled from publicly available information.

## **Experimental Protocols**

Detailed methodologies for the key in vitro experiments are provided below. These protocols are representative of standard industry practices for characterizing MALT1 inhibitors.

## **MALT1 Biochemical Assay**

This assay measures the direct enzymatic activity of MALT1 and the inhibitory effect of **SGR-1505**.

Principle: A fluorogenic substrate containing the MALT1 cleavage sequence is incubated with recombinant MALT1 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by MALT1 results in the release of a fluorophore, which is quantified to determine the enzyme's activity.

#### Protocol:

Reagents: Recombinant human MALT1 enzyme, fluorogenic MALT1 substrate (e.g., Ac-LRSR-AMC), assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100), SGR-1505 (or other test compounds), and a known MALT1 inhibitor as a positive control.



- Procedure: a. Prepare a serial dilution of SGR-1505 in assay buffer. b. In a 96-well plate, add
  the MALT1 enzyme to each well. c. Add the diluted SGR-1505 or control to the wells and
  incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for
  inhibitor binding. d. Initiate the reaction by adding the fluorogenic substrate to each well. e.
  Monitor the fluorescence signal (e.g., excitation at 360 nm and emission at 460 nm) over
  time using a microplate reader.
- Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

### **BCL10 Cleavage Assay**

This cell-based assay assesses the ability of **SGR-1505** to inhibit the MALT1-mediated cleavage of its endogenous substrate, BCL10.

Principle: ABC-DLBCL cell lines, such as OCI-LY10, exhibit constitutive MALT1 activity, leading to the cleavage of BCL10. Treatment with a MALT1 inhibitor prevents this cleavage. The levels of full-length and cleaved BCL10 are measured by Western blot.

#### Protocol:

- Cell Culture: Culture OCI-LY10 cells in appropriate media (e.g., RPMI-1640 supplemented with 20% fetal bovine serum).
- Treatment: Seed the cells and treat with a range of **SGR-1505** concentrations for a specified duration (e.g., 24 hours).
- Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.
- Western Blot: a. Determine the protein concentration of the lysates. b. Separate equal
  amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the
  membrane and probe with primary antibodies specific for BCL10 and a loading control (e.g.,
  GAPDH). d. Incubate with a secondary antibody and visualize the protein bands using a
  chemiluminescence detection system.



Data Analysis: Quantify the band intensities for full-length and cleaved BCL10. Calculate the
percentage of BCL10 cleavage inhibition at each SGR-1505 concentration and determine
the IC50 value.

### **IL-10 Secretion Assay**

This assay measures the effect of **SGR-1505** on the production and secretion of the cytokine IL-10, a downstream consequence of NF-κB activation in ABC-DLBCL cells.

Principle: Constitutive NF-κB signaling in OCI-LY10 cells leads to the secretion of IL-10. Inhibition of MALT1 by **SGR-1505** blocks this signaling and reduces IL-10 secretion, which is quantified by ELISA.

#### Protocol:

- Cell Culture and Treatment: Culture OCI-LY10 cells and treat with varying concentrations of **SGR-1505** for a defined period (e.g., 48 hours).
- Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.
- ELISA: a. Use a commercially available human IL-10 ELISA kit. b. Follow the manufacturer's
  instructions to measure the concentration of IL-10 in the collected supernatants.
- Data Analysis: Plot the IL-10 concentration against the SGR-1505 concentration and determine the IC50 value for the inhibition of IL-10 secretion.

#### **ABC-DLBCL Cell Proliferation Assay**

This assay evaluates the impact of **SGR-1505** on the growth and viability of ABC-DLBCL cell lines.

Principle: The proliferation of ABC-DLBCL cell lines like OCI-LY10 is dependent on the constitutive activity of the NF-kB pathway. Inhibition of MALT1 by **SGR-1505** is expected to inhibit cell proliferation. Cell viability is measured using a metabolic assay.

#### Protocol:

• Cell Seeding: Seed OCI-LY10 cells in a 96-well plate at a predetermined density.



- Compound Treatment: Add serial dilutions of SGR-1505 to the wells and incubate for a prolonged period (e.g., 72-96 hours).
- Viability Measurement: a. Add a cell viability reagent (e.g., CellTiter-Glo®, WST-1) to each well. b. Incubate according to the manufacturer's protocol. c. Measure the signal (luminescence or absorbance) using a microplate reader.
- Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the SGR-1505 concentration. Calculate the IC50 value for the antiproliferative effect.

# Mandatory Visualizations Signaling Pathway Diagram





Click to download full resolution via product page

Caption: MALT1 signaling pathway in B-cells.



## **Experimental Workflow Diagram**



Click to download full resolution via product page

Caption: In vitro characterization workflow for **SGR-1505**.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Essential role of MALT1 protease activity in activated B cell-like diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MALT1 Small Molecule Inhibitors Specifically Suppress ABC-DLBCL In Vitro and In Vivo -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vitro Characterization of SGR-1505: A Potent and Selective MALT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375048#in-vitro-characterization-of-sgr-1505-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com